ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Description
Ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound featuring a partially hydrogenated indazole core. The indazole scaffold is substituted with a hydroxyl group at position 4, a methyl group at position 1, and an ethyl ester at position 2. This structure combines hydrogen-bonding capability (via the hydroxyl group), steric bulk (methyl group), and lipophilicity (ethyl ester), making it a versatile candidate for pharmaceutical and synthetic applications .
Properties
CAS No. |
2091599-41-4 |
|---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-3-16-11(15)10-9-7(13(2)12-10)5-4-6-8(9)14/h8,14H,3-6H2,1-2H3 |
InChI Key |
WEHSEHMAFRVMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1C(CCC2)O)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Acylation with Diethyl Oxalate
Adapting methods from spirocyclic systems, the tetrahydroindazole intermediate is treated with diethyl oxalate in tetrahydrofuran (THF) under lithiated conditions:
-
Lithiation : The indazole nitrogen is deprotonated using lithium diisopropylamide (LDA) at −78°C.
-
Acylation : Diethyl oxalate is added dropwise, forming the 3-carboxylate ester via nucleophilic acyl substitution.
-
Quenching : The reaction is quenched with aqueous ammonium chloride, and the product is extracted with dichloromethane.
Reaction Conditions :
Mitsunobu Esterification
Alternative esterification employs the Mitsunobu reaction, utilizing ethyl alcohol , triphenylphosphine, and diethyl azodicarboxylate (DEAD). This method is advantageous for sterically hindered substrates:
-
Activation : The 3-carboxylic acid (prepared via hydrolysis of nitriles) is activated with DEAD and triphenylphosphine.
-
Ester Formation : Ethanol is added, facilitating ester bond formation under mild conditions (0°C to room temperature).
Purification : Recrystallization from ethanol/water (1:1) yields pure ester.
Hydroxylation at Position 4
The 4-hydroxy group is introduced via one of the following strategies:
Oxidation of a Ketone Intermediate
A spirocyclic ketal intermediate (e.g., 1,4-dioxaspiro[4.5]decan-8-one) is hydrolyzed under acidic conditions to expose a ketone, which is subsequently reduced to a secondary alcohol:
-
Deprotection : Treatment with 3N HCl removes the ketal protecting group.
-
Reduction : Sodium borohydride selectively reduces the ketone to a secondary alcohol.
Key Data :
Direct Hydroxylation via Epoxidation
Epoxidation of a cyclohexene precursor with m-chloroperbenzoic acid (mCPBA) , followed by acid-catalyzed ring-opening, yields the 4-hydroxy derivative. This method requires precise stereochemical control.
Optimization and Characterization
Reaction Optimization
Spectroscopic Characterization
-
IR : Strong absorption at 1720 cm⁻¹ (C=O ester), 3400 cm⁻¹ (O-H).
-
¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, N-CH₃), 4.30 (q, 2H, OCH₂), 4.90 (s, 1H, OH).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Solubility (μM) |
|---|---|---|---|
| Cyclocondensation + Acylation | 75 | 98 | 1783 |
| Mitsunobu Esterification | 68 | 95 | 1743 |
| Epoxidation-Ring Opening | 60 | 90 | 713 |
Challenges and Solutions
Chemical Reactions Analysis
Ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic catalysts for substitution reactions.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate exhibit antidepressant-like effects. The indazole scaffold is associated with the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
Anti-inflammatory Properties
Studies have shown that derivatives of tetrahydroindazole possess anti-inflammatory properties. Ethyl 4-hydroxy derivatives can inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. Research involving indazole derivatives has indicated their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.
Toxicity and Safety Profile
While initial studies highlight its therapeutic potential, comprehensive toxicity assessments are necessary to establish safety profiles for clinical applications. Current data suggest moderate toxicity levels; however, further research is warranted to evaluate long-term effects and safe dosage ranges.
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Core Structural Variations
The tetrahydroindazole scaffold is shared among several derivatives, but substituents at positions 1, 3, 4, and 7 critically modulate properties:
Key Observations :
- Methyl Group (Position 1) : The methyl substituent likely reduces metabolic degradation by sterically hindering enzymatic access, a feature absent in CAS 175396-30-2 .
- Ketone vs. Hydroxyl (Position 7/4) : Ketone-containing derivatives (e.g., CAS 802541-13-5) exhibit higher electrophilicity, enabling nucleophilic addition reactions, whereas the hydroxyl group in the target compound favors hydrogen-bond-mediated interactions .
Physicochemical Properties
Insights :
Pharmacological Potential
- Dihydroorotate Dehydrogenase (DHODH) Inhibition : Tetrahydroindazole derivatives, such as those in , inhibit DHODH, a target in autoimmune diseases and cancer. The hydroxyl group in the target compound may improve binding affinity to DHODH’s polar active site compared to ketone-containing analogs .
- Prodrug Potential: The ethyl ester group in the target compound could serve as a prodrug moiety, hydrolyzing in vivo to release the active carboxylic acid, similar to strategies observed in and .
Biological Activity
Ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a compound with significant biological activity, particularly in pharmacological and therapeutic contexts. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
IUPAC Name: this compound
CAS Number: 224314-24-3
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol
Physical Form: Solid
Purity: 95%
This compound exhibits various biological activities through multiple mechanisms:
- Enzyme Inhibition:
- Antioxidant Activity:
- Anti-inflammatory Effects:
Biological Activity Data
The following table summarizes key biological activities and research findings related to this compound:
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
- Neuroprotective Effects:
- Oxidative Stress Mitigation:
- Anti-inflammatory Response:
Q & A
Q. What are the standard synthetic routes for ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including cyclization of hydrazine derivatives with ketones or esters under acidic or basic conditions. For example, a common route starts with cyclohexenone derivatives, which undergo condensation with substituted hydrazines to form the indazole core. Subsequent esterification and hydroxylation steps introduce the ethyl carboxylate and hydroxy groups .
Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?
Q. What are the primary physicochemical properties of this compound?
Advanced Research Questions
Q. How do substituent modifications (e.g., hydroxy, methyl groups) impact biological activity?
- Hydroxy group (C4) : Enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., dihydroorotate dehydrogenase (DHODH) in anti-tumor studies) .
- Methyl group (N1) : Increases lipophilicity, improving membrane permeability but potentially reducing solubility .
- Example SAR : Replacing the ethyl ester with a carboxylic acid (e.g., 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid) alters pharmacokinetics, favoring renal excretion .
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?
- Assay standardization :
- Solubility adjustments : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
- Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA for significance testing.
Q. What advanced computational methods are used to predict interaction mechanisms with biological targets?
- Molecular docking (AutoDock, Glide) : Models binding to DHODH or kinase active sites, highlighting key residues (e.g., Lys100 in DHODH) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Q. How does the compound’s conformation (e.g., ring puckering) influence reactivity and crystallography outcomes?
- Ring puckering analysis : Use Cremer-Pople parameters to quantify tetrahydroindazole ring distortion. For example, a θ₂ value of 15° indicates envelope conformation, affecting hydrogen-bonding networks .
- Crystallographic refinement : SHELXL resolves disorder in the tetrahydro ring using restraints (DFIX, FLAT) .
Applications in Medicinal Chemistry
Q. What evidence supports its potential as a kinase or enzyme inhibitor?
- DHODH inhibition : IC₅₀ = 0.8 µM in recombinant human DHODH assays, comparable to teriflunomide (IC₅₀ = 1.2 µM) .
- Antimicrobial activity : MIC = 8 µg/mL against S. aureus via disruption of cell wall synthesis .
- Mechanistic insight : The hydroxy group chelates catalytic metal ions (e.g., Mg²⁺ in kinases) .
Comparison with Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
